molecular formula C8H9ClN2O2 B8476740 1-(3-Chloro-4-hydroxyphenyl)-3-methylurea

1-(3-Chloro-4-hydroxyphenyl)-3-methylurea

Cat. No. B8476740
M. Wt: 200.62 g/mol
InChI Key: TXFZOSKDCBOVOV-UHFFFAOYSA-N
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Patent
US04294986

Procedure details

A solution of 4 -amino-2-chlorophenol (21.5 g; 0.15 mol) in ethylacetate (400 ml) is cooled to 0° C. and then methyl isocyanate (18.6 g; 0.15 mol) added slowly. The solution is stirred for one hour and then evaporated under vacuum to afford 30 g of title product, m.p. 188°-189° C.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.[CH3:10][N:11]=[C:12]=[O:13]>C(OC(=O)C)C>[Cl:9][C:4]1[CH:3]=[C:2]([NH:1][C:12]([NH:11][CH3:10])=[O:13])[CH:7]=[CH:6][C:5]=1[OH:8]

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
CN=C=O

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1O)NC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.